molecular formula C18H9Cl3N2O2 B2476505 5-Chloro-2-[2-(3,5-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole CAS No. 866048-92-2

5-Chloro-2-[2-(3,5-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole

Cat. No.: B2476505
CAS No.: 866048-92-2
M. Wt: 391.63
InChI Key: POVCQJDDYBGFOH-UHFFFAOYSA-N
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Description

5-Chloro-2-[2-(3,5-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole is a complex organic compound that belongs to the class of benzoxazoles This compound is characterized by the presence of a benzoxazole ring fused with a pyridine ring and substituted with chlorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[2-(3,5-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction using a chloropyridine derivative.

    Attachment of Chlorophenoxy Groups:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[2-(3,5-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the chlorophenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

5-Chloro-2-[2-(3,5-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[2-(3,5-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(2,4-dichlorophenoxy)phenol: Another chlorinated phenoxy compound with similar structural features.

    2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile: A pyridine derivative with comparable chemical properties.

Uniqueness

5-Chloro-2-[2-(3,5-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole is unique due to its specific combination of benzoxazole and pyridine rings, along with the chlorophenoxy substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

5-chloro-2-[2-(3,5-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl3N2O2/c19-10-3-4-16-15(9-10)23-18(25-16)14-2-1-5-22-17(14)24-13-7-11(20)6-12(21)8-13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVCQJDDYBGFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC(=CC(=C2)Cl)Cl)C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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